molecular formula C16H17N3O5S B7543850 N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B7543850
M. Wt: 363.4 g/mol
InChI Key: TYYYILXDLRLLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide, also known as BODIPY sulfonamide, is a fluorescent dye that has gained significant attention in scientific research. The compound has a unique chemical structure that makes it an excellent tool for studying biological systems.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide involves the interaction of the dye with biological systems. The compound is taken up by cells and binds to various biomolecules such as proteins, lipids, and nucleic acids. The binding of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide to these biomolecules results in a change in the fluorescence properties of the dye. The change in fluorescence can be used to study the localization, distribution, and dynamics of biomolecules in biological systems.
Biochemical and Physiological Effects:
N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide has been shown to have minimal biochemical and physiological effects on biological systems. The compound is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide used in experiments should be carefully controlled to avoid any unwanted effects on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide in lab experiments is its high quantum yield and excellent photostability. The compound is also easy to synthesize and can be easily modified to suit specific experimental needs. However, one of the limitations of using N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide is its relatively low water solubility, which can limit its use in aqueous environments.

Future Directions

There are several future directions for N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide research. One area of interest is the development of new fluorescent probes that can be used to study specific biomolecules or cellular processes. Another area of interest is the development of new imaging techniques that can be used to study biological systems at the molecular level. Additionally, the use of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide in drug discovery and development is an area of active research. Overall, the unique properties of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide make it a valuable tool for scientific research, and its potential applications are vast and varied.
Conclusion:
In conclusion, N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide is a fluorescent dye that has gained significant attention in scientific research. The compound has a unique chemical structure that makes it an excellent tool for studying biological systems. The synthesis method is relatively simple, and the compound has a wide range of applications in scientific research. The mechanism of action of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide involves the interaction of the dye with biological systems, and the compound has minimal biochemical and physiological effects on biological systems. While there are some limitations to the use of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide in lab experiments, the potential applications of the compound are vast and varied, making it a valuable tool for scientific research.

Synthesis Methods

The synthesis of N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide involves the reaction of 2,5-diethoxybenzene-1,4-diamine with 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-3-sulfonyl chloride. The reaction results in the formation of a fluorescent dye that has a high quantum yield and excellent photostability. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide has a wide range of applications in scientific research. The compound is used as a fluorescent probe to study biological systems such as cells, tissues, and organs. It is also used as a sensor to detect the presence of various analytes such as metal ions, pH, and temperature. N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide sulfonamide is also used in imaging techniques such as fluorescence microscopy, confocal microscopy, and flow cytometry.

properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-22-11-8-9-14(23-4-2)13(10-11)19-25(20,21)15-7-5-6-12-16(15)18-24-17-12/h5-10,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYYILXDLRLLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

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